Prostaglandin D2 Ethanolamide-d4
Description
Properties
Molecular Formula |
C22H33D4NO5 |
|---|---|
Molecular Weight |
399.6 |
InChI Key |
KEYDJKSQFDUAGF-GQTVQQAKSA-N |
Appearance |
Assay:≥99% deuterated forms (d1-d4)A solution in ethanol |
Synonyms |
N-(2-Hydroxyethyl)-11-oxo-9α,15S-dihydroxyprosta-5Z,13E-dien-1-amide-d4 |
Origin of Product |
United States |
Overview of Endocannabinoid Prostanoid Crosstalk and Lipid Signaling
The endocannabinoid and prostanoid systems, two major lipid signaling pathways, are intricately intertwined. nih.gov This crosstalk is pivotal in numerous physiological and pathological processes. The endocannabinoid system's primary mediators, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), can be metabolized by cyclooxygenase (COX) enzymes, particularly COX-2, to form prostaglandin (B15479496) ethanolamides (prostamides) and prostaglandin glycerol (B35011) esters, respectively. nih.govnih.gov This metabolic conversion represents a key intersection between these two signaling pathways, leading to the generation of novel bioactive lipids. nih.gov
The synthesis of these compounds begins with the precursor, linoleic acid, which is converted to arachidonic acid and stored in cell membranes. youtube.com The enzyme phospholipase A2 releases arachidonic acid, making it available for two main metabolic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase pathway, which synthesizes leukotrienes. youtube.com The endocannabinoid anandamide can also serve as a substrate for COX-2, leading to the production of prostaglandin ethanolamides like PGF2α-EA. caymanchem.com This interaction highlights the complex relationship and functional overlap between the endocannabinoid and prostanoid systems. nih.gov The endocannabinoid system itself is a complex network involved in maintaining homeostasis and is implicated in a wide range of physiological processes, including immune response and pain modulation. mdpi.com
The Significance of Prostaglandin D2 Ethanolamide Within Lipid Mediator Research
Prostaglandin (B15479496) D2 Ethanolamide (PGD2-EA) is a notable product of the COX-2 mediated metabolism of anandamide (B1667382). caymanchem.combertin-bioreagent.combertin-bioreagent.combiocat.com Its biosynthesis can be enhanced when the primary metabolic pathway for anandamide, hydrolysis by fatty acid amide hydrolase (FAAH), is diminished. caymanchem.combertin-bioreagent.combertin-bioreagent.combiocat.com
Research has revealed several biological activities of PGD2-EA. For instance, it has been shown to induce apoptosis in colorectal carcinoma cell lines. caymanchem.combertin-bioreagent.combiocat.comnetascientific.com In the central nervous system, PGD2-EA exhibits effects contrary to those of anandamide, increasing the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons. caymanchem.combertin-bioreagent.combiocat.comnetascientific.com Interestingly, PGD2-EA is reported to be inactive against recombinant prostanoid receptors, including the DP receptor. caymanchem.combertin-bioreagent.combertin-bioreagent.combiocat.com In a comparative study using a mouse model of colitis, PGD2-EA did not demonstrate the same anti-inflammatory effects as PGD2-G, another lipid mediator derived from the endocannabinoid 2-AG. nih.gov
The study of PGD2 as a pro-inflammatory lipid mediator has shown its levels to be elevated in patients with alcoholic hepatitis, correlating with markers of disease severity. nih.govmedrxiv.org This underscores the importance of understanding the roles of individual prostaglandins (B1171923) and their derivatives in inflammatory conditions.
Role of Deuterated Analogs Prostaglandin D2 Ethanolamide D4 in Advanced Research Methodologies
Precursor Pathways: Anandamide (B1667382) Metabolism and Endocannabinoid System Intersections
The journey to PGD2-EA begins with N-arachidonoylethanolamine, more commonly known as anandamide (AEA). nih.govfrontiersin.org AEA is a key endogenous cannabinoid, a class of lipid mediators that also includes 2-arachidonoylglycerol (B1664049) (2-AG). nih.govama-assn.org These molecules are central to the endocannabinoid system (ECS), a complex signaling network that includes cannabinoid receptors (CB1 and CB2), and the enzymes responsible for the synthesis and degradation of endocannabinoids. ama-assn.orgbohrium.com
The biosynthesis of AEA itself is a subject of ongoing research, but it is generally understood to be synthesized "on-demand" from membrane phospholipid precursors in response to cellular stimulation. frontiersin.orgyoutube.com Once formed, AEA can follow several metabolic fates. A primary route is hydrolysis by the enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine. nih.govnih.gov However, AEA can also serve as a substrate for other enzymatic pathways, marking a critical intersection with prostanoid synthesis. frontiersin.orgnih.gov
Cyclooxygenase-2 (COX-2) Mediated Formation of Prostaglandin H2 Ethanolamide as an Intermediate
A pivotal step in the formation of PGD2-EA is the oxygenation of anandamide by the enzyme cyclooxygenase-2 (COX-2). biocat.combertin-bioreagent.comcaymanchem.com While both COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, studies have shown that COX-2 is particularly effective at metabolizing anandamide. nih.govnih.gov This process is analogous to the conversion of arachidonic acid into prostaglandin H2 (PGH2). nih.govnih.gov
When anandamide is the substrate, COX-2 catalyzes its conversion into prostaglandin H2 ethanolamide (PGH2-EA). This intermediate is the direct precursor to a variety of prostaglandin ethanolamides, including PGD2-EA. The structural similarity of anandamide to polyunsaturated fatty acids like arachidonic acid allows it to be recognized and processed by COX-2, thus diverting it from the primary endocannabinoid degradation pathway into the prostanoid cascade. nih.gov
Table 1: Key Enzymes and their Roles in this compound Biosynthesis
| Enzyme | Role |
|---|---|
| Cyclooxygenase-2 (COX-2) | Catalyzes the oxygenation of anandamide to form the intermediate Prostaglandin H2 ethanolamide. nih.govbiocat.combertin-bioreagent.comcaymanchem.com |
| Prostaglandin D Synthase (PGDS) | Isomerizes Prostaglandin H2 ethanolamide to Prostaglandin D2 ethanolamide. biocat.combertin-bioreagent.comcaymanchem.com |
| Fatty Acid Amide Hydrolase (FAAH) | Degrades anandamide; its inhibition can increase the substrate pool for PGD2-EA biosynthesis. biocat.combertin-bioreagent.comcaymanchem.comnih.gov |
Prostaglandin D Synthase (PGDS) Involvement in Prostaglandin D2 Ethanolamide Generation
Following the formation of PGH2-EA by COX-2, the next crucial step is its isomerization to PGD2-EA. This reaction is catalyzed by Prostaglandin D synthase (PGDS). biocat.combertin-bioreagent.comcaymanchem.com PGDS is the enzyme responsible for converting PGH2 into PGD2 in the classical prostanoid pathway. nih.govwikipedia.org Its ability to also act on PGH2-EA demonstrates the parallel nature of these biosynthetic routes.
There are two main types of PGDS: the lipocalin-type PGD synthase (L-PGDS) and the hematopoietic PGD synthase (H-PGDS). nih.govrndsystems.comnih.gov L-PGDS is primarily found in the central nervous system and male genital organs, while H-PGDS is located in immune cells like mast cells and antigen-presenting cells. nih.govnih.gov The specific PGDS isoform involved in PGD2-EA synthesis can influence the tissue-specific production and physiological roles of this prostamide.
Regulatory Mechanisms of Prostaglandin D2 Ethanolamide Biosynthesis, including Fatty Acid Amide Hydrolase (FAAH) Modulation
The biosynthesis of PGD2-EA is tightly regulated by the availability of its precursor, anandamide. A key regulator of anandamide levels is the enzyme fatty acid amide hydrolase (FAAH), which is the primary enzyme responsible for anandamide degradation. nih.govnih.gov
When FAAH activity is high, anandamide is rapidly broken down, limiting its availability for the COX-2 pathway. Conversely, when FAAH activity is reduced or inhibited, anandamide levels increase. nih.gov This elevation in substrate concentration can lead to a greater flux of anandamide through the COX-2 pathway, resulting in increased production of PGD2-EA. biocat.combertin-bioreagent.comcaymanchem.comnih.gov This inverse relationship between FAAH activity and PGD2-EA formation highlights a critical regulatory point in the biosynthesis of this unique lipid mediator. Research in FAAH knockout mice has demonstrated that the formation of prostamides, including PGD2-EA, from anandamide is significantly enhanced in the absence of this competing metabolic pathway. nih.gov
Molecular and Cellular Mechanisms of Prostaglandin D2 Ethanolamide Action
Receptor Interaction Profiles
The substitution of a carboxyl group with an ethanolamide moiety fundamentally alters the compound's ability to bind to and activate classical prostanoid receptors.
Investigation of Interaction with Classical Prostanoid Receptors (DP1, DP2, EP, FP, IP, TP)
Extensive research has demonstrated that Prostaglandin (B15479496) D2 Ethanolamide is inactive at classical prostanoid receptors. caymanchem.combiocat.com Studies using recombinant prostanoid receptors have confirmed that PGD2-EA does not bind to or activate the D-prostanoid receptors (DP1 and DP2), which are the primary targets for its parent compound, PGD2. bertin-bioreagent.combiocat.comcaymanchem.com While PGD2 is a potent agonist at both DP1 and DP2 receptors, initiating various physiological responses including inflammation and allergic reactions, PGD2-EA shows no such activity. nih.govnih.gov This lack of interaction extends to the broader family of prostanoid receptors, including EP, FP, IP, and TP. wikipedia.orgnih.gov
This inactivity is a defining characteristic, suggesting that the physiological effects of PGD2-EA are not mediated by the canonical prostaglandin signaling pathways. The free carboxyl group of classical prostaglandins (B1171923) like PGD2 is crucial for high-affinity binding to the orthosteric site of their respective G protein-coupled receptors. The presence of the bulkier, uncharged ethanolamide group in PGD2-EA sterically and electronically hinders this interaction.
Receptor Activity Comparison: PGD2 vs. PGD2-EA
| Compound | DP1 Receptor Activity | DP2 (CRTH2) Receptor Activity | General Prostanoid Receptor Interaction |
|---|---|---|---|
| Prostaglandin D2 (PGD2) | Agonist nih.govnih.gov | Agonist nih.govnih.gov | Binds to and activates its specific receptors. wikipedia.org |
| Prostaglandin D2 Ethanolamide (PGD2-EA) | Inactive bertin-bioreagent.combiocat.comcaymanchem.com | Inactive bertin-bioreagent.combiocat.comcaymanchem.com | Generally inactive against classical prostanoid receptors. caymanchem.com |
Exploration of Potential Novel Receptor Targets for Prostaglandin Ethanolamides
The absence of activity at classical prostanoid receptors has prompted investigation into novel targets for prostaglandin ethanolamides. Some observed effects of PGD2-EA occur independently of DP1, DP2, and even the peroxisome proliferator-activated receptor gamma (PPARγ), indicating a distinct mechanism of action. nih.gov Research into the cytotoxicity of PGD2-EA in skin cancer cells suggests that its effects may be mediated by its metabolic byproducts, such as 15d-PGJ2-EA, rather than direct action of the parent molecule on a receptor. nih.gov
While specific novel receptors for PGD2-EA have not been definitively identified, the broader class of endocannabinoid-like molecules is known to interact with orphan G protein-coupled receptors like GPR55 and GPR119. nih.gov However, a direct functional link between these specific receptors and PGD2-EA remains to be established through further research.
Mechanistic Differences from Carboxyl-Containing Prostaglandin D2
The primary mechanistic difference between PGD2-EA and PGD2 stems from their receptor activation profiles. PGD2 functions as a signaling molecule by binding to and activating DP1 and DP2 receptors, which then couple to intracellular G-proteins (Gαs for DP1, Gαi/o for DP2) to modulate levels of cyclic AMP (cAMP) and intracellular calcium. nih.govnih.gov
In stark contrast, PGD2-EA, being unable to activate these receptors, must exert its biological effects through alternative pathways. bertin-bioreagent.comcaymanchem.combiocat.com One significant divergence is the finding that the toxicity of PGD2-EA in certain cancer cells, and likewise the toxicity of PGD2 in primary neurons, appears to be mediated through their respective J-series cyclopentenone metabolites. nih.govnih.gov This suggests that while the initial trigger (receptor vs. non-receptor mediated) is different, a point of convergence may exist in the downstream actions of their metabolites. The fundamental difference remains the ethanolamide group, which renders PGD2-EA incapable of utilizing the classical prostanoid receptor signaling pathways available to PGD2.
Intracellular Signaling Cascades
The unique signaling pathways of Prostaglandin D2 Ethanolamide are evident in its modulation of neuronal activity and induction of cellular stress.
Modulation of Neuronal Synaptic Transmission in Cultured Cells (e.g., Hippocampal Neurons)
In studies involving primary cultured hippocampal neurons, PGD2-EA has been shown to modulate synaptic transmission. Specifically, it increases the frequency of miniature inhibitory postsynaptic currents (mIPSCs). bertin-bioreagent.comcaymanchem.combiocat.comcaymanchem.com This action is notably opposite to the effect induced by its precursor, anandamide (B1667382), which typically suppresses inhibitory synaptic transmission. bertin-bioreagent.comcaymanchem.com This finding highlights a distinct role for the COX-2-mediated metabolic pathway of anandamide in fine-tuning neuronal circuits. The increase in mIPSC frequency suggests that PGD2-EA enhances the basal level of inhibitory GABAergic signaling, a mechanism that could have significant implications for neuronal network excitability.
Effect of PGD2-EA on Hippocampal Neurons
| Compound | Effect on Synaptic Transmission | Observed Change |
|---|---|---|
| Prostaglandin D2 Ethanolamide (PGD2-EA) | Modulates inhibitory currents bertin-bioreagent.comcaymanchem.combiocat.com | Increases frequency of miniature inhibitory postsynaptic currents (mIPSCs). caymanchem.com |
| Anandamide (Precursor) | Modulates inhibitory currents bertin-bioreagent.comcaymanchem.com | Decreases frequency of inhibitory postsynaptic currents. bertin-bioreagent.comcaymanchem.com |
Induction of Oxidative Stress through Modulation of Cellular Antioxidants (e.g., Glutathione (B108866), Thioredoxin)
A key mechanism of PGD2-EA action, particularly in the context of inducing cell death in skin cancer models, is the induction of oxidative stress. nih.gov Research has demonstrated that PGD2-EA inhibits the antioxidant activity of crucial cellular systems, namely glutathione (GSH) and thioredoxin (Trx). nih.govnih.gov By suppressing these vital antioxidants, PGD2-EA disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This increase in oxidative stress subsequently triggers endoplasmic reticulum (ER) stress, culminating in apoptosis. nih.gov This effect was reported to be independent of DP1 and DP2 receptors, reinforcing the unique, non-classical signaling pathway utilized by this compound. nih.gov
Activation of Endoplasmic Reticulum (ER) Stress Pathways
Research has shown that PGD2-EA can induce apoptosis in skin cancer cells, a process linked to the activation of endoplasmic reticulum (ER) stress. nih.gov This activation is a consequence of increased oxidative stress, which is triggered by PGD2-EA's inhibition of the antioxidant activities of glutathione and thioredoxin. nih.gov The resulting imbalance in the cellular redox state leads to an accumulation of unfolded or misfolded proteins in the ER, initiating the unfolded protein response (UPR), a hallmark of ER stress. This mechanism has also been observed in tumorigenic keratinocytes, where the metabolism of the endocannabinoid anandamide (AEA) by cyclooxygenase-2 (COX-2) to J-series prostaglandins, including metabolites of PGD2-EA, leads to ER stress-induced apoptosis. nih.gov
Downstream Activation of Apoptotic Cascades
The induction of ER stress by PGD2-EA and its metabolites is a critical step leading to the activation of apoptotic cascades. nih.gov In skin cancer cells, the heightened oxidative and ER stress culminates in apoptosis. nih.gov This pro-apoptotic effect has also been noted in colorectal carcinoma cell lines. caymanchem.combiocat.com Furthermore, studies on PGD2, a related compound, have shown its ability to induce apoptosis in human osteoclasts through the intrinsic apoptotic pathway, which involves the activation of caspase-3. nih.gov While the direct downstream effectors of PGD2-EA-induced apoptosis are still being fully elucidated, the involvement of caspases, key executioners of apoptosis, is a likely component of the pathway. For instance, in skin cancer cells, PGD2-EA-induced apoptosis is associated with the activation of caspase-3 and caspase-7. nih.gov
Role of Metabolic Products in Mediating Cellular Effects
A crucial aspect of PGD2-EA's biological activity is its metabolism into other bioactive compounds. PGD2-EA itself is a product of the metabolism of anandamide by COX enzymes and PGD synthase. caymanchem.combiocat.com Subsequently, PGD2-EA is dehydrated to form J-series prostaglandins. nih.gov
Identification of 15-deoxy,Δ12,14-PGJ2-EA as a Key Bioactive Metabolite in Cellular Responses
Mass spectrometry analysis has identified three J-series prostaglandin ethanolamides derived from PGD2-EA: PGJ2-EA, Δ12PGJ2-EA, and 15-deoxy,Δ12,14-PGJ2-EA. nih.gov Among these, 15-deoxy,Δ12,14-PGJ2-EA is considered a key mediator of PGD2-EA's cytotoxic effects. nih.gov The effects of PGD2-EA on apoptosis and ER stress in skin cancer cells appear to be independent of the classical prostanoid receptors DP1 and DP2, as well as the nuclear receptor PPARγ, suggesting that its cytotoxicity is mediated by its metabolic conversion to 15-deoxy,Δ12,14-PGJ2-EA. nih.gov This is further supported by findings that the metabolism of AEA by COX-2 to J-series prostaglandin-ethanolamides is a prerequisite for its selective toxicity in tumor cells that overexpress COX-2. nih.gov
The related compound, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a metabolite of PGD2, is known to be a selective agonist for PPARγ and can inhibit the proliferation of cancer cell lines that express both PPARγ and COX-2. medchemexpress.comsigmaaldrich.com However, the role of 15d-PGJ2 as the primary endogenous mediator of PPARγ activation has been questioned, as its production does not consistently increase in conditions where PPARγ activation is implicated. nih.govnih.gov
Investigation of Prostaglandin D2 Ethanolamide Roles in Biological Systems Pre Clinical Models
Neurological and Neuroinflammatory Research
The influence of PGD2-EA and its parent compound, PGD2, extends to the complex signaling pathways of the central nervous system, with implications for neuronal function and inflammatory responses.
In preclinical in vitro studies using primary cultured hippocampal neurons, Prostaglandin (B15479496) D2 Ethanolamide has been shown to modulate synaptic activity. Specifically, PGD2-EA increases the frequency of miniature inhibitory postsynaptic currents. biocat.comcaymanchem.com This action is notably opposite to the effects induced by its precursor, anandamide (B1667382), highlighting a distinct modulatory role in neuronal circuits. biocat.comcaymanchem.com Research on the parent compound, PGD2, has shown it can facilitate synaptic transmission from neuroblastoma x glioma hybrid cells by causing depolarization, suggesting that prostanoids can act as physiological neuromodulators. nih.gov
Direct research on the role of PGD2-EA in specific neurodegenerative disease models is limited. However, studies on its parent molecule, PGD2, provide context for its potential involvement. In the brain, PGD2 is the most abundant prostaglandin, and its levels can increase significantly under pathological conditions. nih.govbiorxiv.org
In transgenic rat models of Alzheimer's disease (AD), PGD2 levels were found to be over 14 times higher than those of Prostaglandin E2 (PGE2). biorxiv.org Additionally, the expression of enzymes for PGD2 synthesis and one of its receptors (DP1) is increased in the brains of human patients with Alzheimer's disease. nih.gov
In a rat model of Parkinson's disease (PD), treatment with PGJ2, a metabolite of PGD2, induced progressive PD-like pathology, including the loss of dopaminergic neurons and motor deficits. nih.gov This suggests that the PGD2 signaling pathway is implicated in the neurodegenerative processes seen in parkinsonian models. nih.gov
The mechanisms of neuroinflammation are a key area of investigation for prostaglandin signaling. Animal models have demonstrated that PGD2 plays a significant role in inflammatory processes within the brain. For instance, an infusion of lipopolysaccharide (LPS) in the rat brain, a method to induce inflammation, enhanced the production of PGD2. nih.gov This PGD2, produced by microglia, can act on astrocytes, leading to astrogliosis, a hallmark of neuroinflammation. nih.gov
In a model of Parkinson's disease, the PGD2 pathway was shown to be involved in a feedback loop that may sustain chronic neuroinflammation. nih.gov In this model, levels of COX-2 and L-PGDS (a PGD2 synthase) increased in dopaminergic neurons and microglia following treatment with a PGD2 metabolite. nih.gov The study suggested that this upregulation could be crucial to the observed pathology and that inhibiting this pathway might relieve neuroinflammation-mediated neurodegeneration. nih.gov
Cellular Oncology Research
PGD2-EA has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, marking it as a compound of interest in oncology research.
Research has confirmed that PGD2-EA is a potent inducer of apoptosis in several types of cancer cells. It has been reported to cause programmed cell death in both melanoma and non-melanoma skin cancer (NMSC) cells. nih.govconsensus.app Furthermore, separate studies have established that PGD2-EA also induces apoptosis in colorectal carcinoma cell lines. biocat.comcaymanchem.com
| Cancer Type | Cell Lines Studied | Observed Effect | Source |
|---|---|---|---|
| Melanoma | Melanoma cell lines | Induction of apoptosis | nih.gov |
| Non-Melanoma Skin Cancer (NMSC) | NMSC cell lines | Induction of apoptosis | nih.gov |
| Colorectal Carcinoma | Colorectal carcinoma cell lines | Induction of apoptosis | biocat.comcaymanchem.com |
The cytotoxic mechanism of PGD2-EA in skin cancer cells has been investigated in detail. The process is initiated by the dehydration of PGD2-EA into J-series prostaglandins (B1171923), including PGJ2-EA, Δ12PGJ2-EA, and 15-deoxy-Δ12,14-PGJ2-EA (15dPGJ2-EA). nih.gov
The core mechanism involves the disruption of the cell's antioxidant defenses. PGD2-EA was found to inhibit the activity of both glutathione (B108866) and thioredoxin, two critical cellular antioxidants. nih.gov This inhibition leads to a rise in oxidative stress, which in turn triggers endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis. nih.gov Notably, these cytotoxic effects were found to be independent of the typical prostaglandin receptors DP1 and DP2, as well as the PPARγ receptor. This suggests that the cell death is mediated directly by its metabolic product, 15dPGJ2-EA. nih.gov
| Mechanistic Step | Description | Source |
|---|---|---|
| Metabolic Conversion | PGD2-EA is dehydrated to J-series prostaglandins, including 15dPGJ2-EA. | nih.gov |
| Antioxidant Inhibition | Inhibits the activity of cellular antioxidants glutathione and thioredoxin. | nih.gov |
| Oxidative Stress | The suppression of antioxidants leads to an increase in oxidative stress. | nih.gov |
| ER Stress Activation | Increased oxidative stress is accompanied by the activation of endoplasmic reticulum (ER) stress. | nih.gov |
| Apoptosis | The cascade of ER stress leads to programmed cell death. | nih.gov |
| Receptor Independence | Cytotoxicity is independent of DP1, DP2, and PPARγ receptors. | nih.gov |
Immunological and Inflammatory Pathway Studies
Prostaglandin D2 Ethanolamide (PGD2-EA) is a bioactive lipid derived from the metabolism of the endocannabinoid anandamide by cyclooxygenase (COX) enzymes, particularly COX-2. biocat.comcaymanchem.com Its deuterated form, Prostaglandin D2 Ethanolamide-d4, serves as an internal standard for its quantification. bertin-bioreagent.comcaymanchem.com While research specifically investigating the immunological and inflammatory roles of PGD2-EA is still developing, extensive studies on its parent compound, Prostaglandin D2 (PGD2), provide a foundational understanding of the potential pathways PGD2-EA might influence. PGD2 itself is a major prostanoid released by mast cells and exerts complex, often contradictory, effects by signaling through two distinct receptors: the D prostanoid receptor (DP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). nih.govnih.gov
Modulation of Immune Cell Function in in vitro and ex vivo Systems
The immunomodulatory role of the PGD2 pathway is highly context-dependent, exhibiting both pro- and anti-inflammatory activities. PGD2 is a key mediator in type 2 inflammation, where it binds to the CRTH2 receptor on immune cells such as eosinophils, basophils, type 2 innate lymphoid cells (ILC2s), and Th2 lymphocytes, inducing cellular migration and the production of cytokines. nih.gov In vitro experiments have demonstrated that agonism of the CRTH2 receptor stimulates the migration of neutrophils. nih.gov
Conversely, other studies report anti-inflammatory effects, with PGD2 shown to inhibit the recruitment of neutrophils and dendritic cells. nih.gov Mast cell-derived PGD2 can attenuate vascular hyperpermeability and systemic anaphylactic reactions, an effect mediated through the DP1 receptor. nih.gov This dual functionality suggests that PGD2's role can shift depending on the inflammatory context, the primary receptor being activated (pro-inflammatory CRTH2 vs. anti-inflammatory DP), and the phase of the immune response. nih.gov
While PGD2-EA is reported to be inactive against recombinant prostanoid receptors, it has been shown to induce apoptosis in colorectal carcinoma cell lines. caymanchem.com Further research is needed to elucidate its direct effects on immune cell functions, which may differ from those of PGD2. A related compound, Prostaglandin E2 ethanolamide (PGE2-EA), has been shown to suppress the production of the pro-inflammatory cytokine TNF-α in human monocytic cells, suggesting that prostamides can have immunomodulatory roles. nih.gov
Role in Animal Models of Specific Inflammatory Conditions (e.g., Chronic Enteritis, Edema)
In preclinical animal models, PGD2 plays a significant role in various inflammatory conditions, including enteritis and edema.
Chronic Enteritis: Studies focusing on Crohn's disease have highlighted the activation of the PGD2 metabolic pathway. nih.govnih.gov In patients with active Crohn's disease, the inflamed colonic mucosa exhibits significantly higher expression of COX2 and Lipocalin-type prostaglandin D synthase (L-PGDS) mRNA, leading to increased levels of PGD2 compared to healthy tissue. nih.govnih.gov This suggests a role for the PGD2 pathway in the inflammatory processes of chronic enteritis.
Edema: In rodent models of inflammation, PGD2 has demonstrated pro-inflammatory effects. In a rat model, intracerebroventricular administration of PGD2 produced a dose-dependent increase in carrageenan-induced paw edema. nih.gov Similarly, intradermal injection of PGD2 in rat skin was found to increase vascular permeability and potentiate edema induced by carrageenan. nih.gov In a mouse model of croton oil-induced dermatitis, which involves significant tissue swelling, PGD2 demonstrated a biphasic role. nih.gov Initially, PGD2 produced by tissue-resident cells suppressed inflammation, but in the later phase, PGD2 from hematopoietic cells exacerbated the inflammatory response. nih.gov
| Inflammatory Condition | Animal Model | Key Findings Related to PGD2 | Reference |
|---|---|---|---|
| Chronic Enteritis | Human biopsies (Crohn's Disease) | Increased expression of PGD2 metabolic pathway actors (COX2, L-PGDS) and higher PGD2 levels in inflamed mucosa. | nih.govnih.gov |
| Edema | Rat (Carrageenan-induced paw edema) | Central administration of PGD2 augmented peripheral inflammation and edema. | nih.gov |
| Edema / Vascular Permeability | Rat (Intradermal injection) | PGD2 increased vascular permeability and potentiated carrageenan-induced edema. | nih.gov |
| Dermatitis / Edema | Mouse (Croton oil-induced dermatitis) | PGD2 showed a biphasic role: suppressive in the early phase and pro-inflammatory in the late phase. | nih.gov |
Effects on Epithelial-to-Mesenchymal Transition (EMT) in Cell Models
The effect of Prostaglandin D2 on the epithelial-to-mesenchymal transition (EMT), a critical process in tissue remodeling and cancer metastasis, appears to be highly dependent on the cellular context.
In studies using A549 human lung cancer cells, stimulation with PGD2 induced a shift towards a mesenchymal phenotype. cellphysiolbiochem.comnih.govresearchgate.net This transition was characterized by the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers such as Vimentin. cellphysiolbiochem.comnih.gov In this model, PGD2 was found to enhance cellular invasion and migration. cellphysiolbiochem.comnih.gov
Conversely, research on Madin-Darby canine kidney (MDCK) epithelial cells demonstrated an opposing effect. In this model, PGD2 markedly inhibited the EMT process induced by transforming growth factor-beta 1 (TGF-β1). physiology.orgnih.gov Treatment with PGD2 preserved the epithelial morphology, restored E-cadherin expression, and prevented the activation of α-smooth muscle actin (α-SMA), a marker of mesenchymal differentiation. physiology.orgnih.gov This anti-fibrotic action was accompanied by a reduction in reactive oxygen species. physiology.orgnih.gov
| Cell Model | Inducer | Effect of PGD2 on EMT | Key Marker Changes | Reference |
|---|---|---|---|---|
| A549 (Human Lung Cancer) | PGD2 | Induction of EMT | ↓ E-cadherin, ↑ Vimentin | cellphysiolbiochem.comnih.govresearchgate.net |
| MDCK (Canine Kidney Epithelial) | TGF-β1 | Inhibition of EMT | Restored E-cadherin, Abolished α-SMA | physiology.orgnih.gov |
Other Physiological Systems Research
Ocular Tissue Physiology and Lipid Mediator Dynamics in Animal Models
The Prostaglandin D2 pathway is constitutively active in the retina and optic nerve, suggesting it plays a role in neuronal homeostasis. arvojournals.org In animal models, PGD2 has been shown to have significant, though sometimes conflicting, effects on ocular physiology.
A primary finding is that PGD2 reduces intraocular pressure (IOP). Topical application of PGD2 to the rabbit eye caused a dose-dependent decrease in IOP. nih.govnih.gov However, some studies also reported inflammatory side effects, including increased conjunctival microvascular permeability and eosinophil infiltration. nih.gov Interestingly, a selective agonist for the DP receptor, BW 245C, was found to be equipotent to PGD2 in lowering IOP but did not cause the associated inflammatory effects, indicating that the hypotensive and inflammatory actions may be mediated by different receptors. nih.gov
More recent research using mouse models of ocular hypertension (OHT) and excitotoxicity has pointed to a neuroprotective role for PGD2. arvojournals.org In these models, the PGD2 pathway was found to be impaired by OHT. arvojournals.org Treatment with a PGD2 methyl ester improved the survival of retinal ganglion cells following excitotoxic injury, highlighting the therapeutic potential of targeting this pathway in neurodegenerative diseases of the retina like glaucoma. arvojournals.org
Role in Enteric Nervous System Function within Inflammatory Bowel Disease Models
The enteric nervous system (ENS) has been identified as a source of PGD2, particularly under inflammatory conditions. nih.govnih.gov Studies on colonic biopsies from patients with active Crohn's disease found that neurons within the myenteric and submucosal plexi express L-PGDS, the enzyme that synthesizes PGD2. nih.gov Using a primary culture model of the rat ENS, researchers confirmed that these neural cells increase their production of PGD2 in response to inflammatory stimuli. nih.govnih.gov This establishes a functional link where enteric neurons and glial cells react to inflammation by producing PGD2. nih.gov
Functionally, PGD2 acts as a neuromodulator in the gut. In the guinea pig colon, PGD2 directly depolarizes submucosal neurons, leading to an increase in nerve-mediated chloride secretion. nih.gov This suggests that PGD2 released from immune cells during an inflammatory response can directly influence mucosal function by altering the electrical behavior of the ENS. nih.gov However, in the rat colon, PGD2 was found to have an antisecretory effect by acting on secretomotor neurons, indicating that its functional outcome can vary between species and experimental conditions. nih.gov
Advanced Analytical Methodologies for Prostaglandin D2 Ethanolamide Research
Application of Prostaglandin (B15479496) D2 Ethanolamide-d4 as an Internal Standard in Quantitative Assays
Prostaglandin D2 Ethanolamide-d4 (PGD2-EA-d4) is a deuterated form of PGD2-EA, containing four deuterium (B1214612) atoms. caymanchem.combertin-bioreagent.com It is specifically designed for use as an internal standard in quantitative assays, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com The primary role of an internal standard is to correct for variations that can occur during sample preparation, extraction, and analysis, thereby ensuring the accuracy and reliability of the final quantification of the target analyte, PGD2-EA. clearsynth.comaptochem.comscioninstruments.com
Principles of Isotopic Labeling for Enhanced Mass Accuracy and Precise Quantification in Biological Samples
Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. aptochem.comnih.govoup.com In the case of PGD2-EA-d4, hydrogen atoms are replaced with deuterium atoms. caymanchem.combertin-bioreagent.com This substitution results in a molecule that is chemically and physically almost identical to the natural (or "light") PGD2-EA but has a higher mass. scioninstruments.com
The key principle behind using an isotopically labeled internal standard is that it behaves virtually identically to the analyte during all stages of the analytical process, including extraction, derivatization, and chromatographic separation. aptochem.comscispace.com Because the internal standard and the analyte have the same retention time in chromatography and similar ionization efficiency in the mass spectrometer, any sample loss or variation in instrument response will affect both compounds equally. aptochem.comscioninstruments.com The mass spectrometer can easily distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z). scioninstruments.com By adding a known amount of PGD2-EA-d4 to a biological sample at the beginning of the analysis, researchers can calculate the concentration of the endogenous PGD2-EA by comparing the peak area of the analyte to that of the internal standard. clearsynth.com This ratiometric measurement corrects for procedural inconsistencies and matrix effects, leading to highly accurate and precise quantification. clearsynth.comscioninstruments.com
Use in Complex Biological Matrices and Comprehensive Lipidomics Profiling
Biological matrices such as plasma, tissue homogenates, and cell culture supernatants are inherently complex, containing a vast array of molecules that can interfere with the analysis of a specific lipid mediator. clearsynth.comresearchgate.net These "matrix effects" can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. scioninstruments.commyadlm.org Deuterated internal standards like PGD2-EA-d4 are particularly valuable in mitigating these effects. clearsynth.comresearchgate.net Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for reliable quantification even in "dirty" samples. aptochem.commyadlm.org
In the broader context of lipidomics, which aims to profile a large number of lipid species simultaneously, the use of a suite of isotopically labeled internal standards, including PGD2-EA-d4, is essential for obtaining accurate quantitative data across a wide range of lipid classes. nih.govfrontiersin.org This approach allows for a comprehensive and reliable snapshot of the lipidome, enabling researchers to study the intricate changes in lipid mediator profiles in various physiological and pathological states.
Mass Spectrometry-Based Techniques for Identification and Quantification
Mass spectrometry (MS) is the cornerstone of modern prostaglandin analysis due to its high sensitivity and specificity. nih.govcreative-proteomics.com When coupled with chromatographic separation techniques, it allows for the precise identification and quantification of individual lipid mediators, even at the low concentrations typically found in biological samples. researchgate.netuab.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of prostaglandins (B1171923), including PGD2-EA. bertin-bioreagent.comclearsynth.comresearchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice for analyzing prostaglandins because it can handle non-volatile and thermally labile compounds without the need for chemical derivatization. researchgate.netnih.gov In this technique, the sample is first separated by liquid chromatography, and the eluting compounds are then ionized and analyzed by two mass spectrometers in series (tandem MS). The first mass spectrometer selects the ion of interest (the precursor ion), which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. nih.govresearchgate.net LC-MS/MS methods have been developed for the simultaneous quantification of multiple prostaglandins, including PGD2 and its isomers, in various biological fluids. nih.govnih.govrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another highly sensitive and reproducible technique for prostaglandin analysis. nih.govnih.gov However, it requires that the analytes be chemically modified (derivatized) to make them volatile and thermally stable for gas chromatography. researchgate.net Despite this extra step, GC-MS has been successfully used for the quantification of various prostaglandins in biological materials for many years. nih.govnih.govrsc.org
Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UHPLC-ESI-MS/MS)
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of traditional HPLC that uses smaller particle-sized columns to achieve higher resolution, faster separation times, and increased sensitivity. nih.gov When coupled with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), UHPLC-ESI-MS/MS has become a state-of-the-art platform for lipid mediator analysis. nih.govbertin-bioreagent.com ESI is a soft ionization technique that is well-suited for analyzing large and fragile molecules like prostaglandins, as it minimizes fragmentation in the ion source. nih.gov This powerful combination allows for the development of methods capable of quantifying a large number of pro-inflammatory and pro-resolving lipid mediators, including various prostaglandins, in a single analytical run from small sample volumes. nih.gov
Targeted Multiple Reaction Monitoring (MRM) Approaches for Lipid Mediators
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis. nih.govresearchgate.net In an MRM experiment, the first mass spectrometer is set to select a specific precursor ion (e.g., the molecular ion of PGD2-EA), and the second mass spectrometer is set to detect one or more specific product ions that are formed by the fragmentation of the precursor ion. researchgate.netnih.gov The combination of the precursor ion mass and the product ion mass, known as a "transition," is highly characteristic of a particular molecule. researchgate.net
For the analysis of lipid mediators, targeted MRM approaches are used to simultaneously quantify a predefined list of compounds. nih.gov By monitoring specific transitions for each analyte and its corresponding isotopically labeled internal standard (e.g., PGD2 and PGD2-d4), researchers can achieve very high levels of selectivity and sensitivity. nih.govnih.gov This targeted approach minimizes interference from the complex biological matrix and allows for the accurate quantification of dozens of lipid mediators in a single analysis. nih.gov
Table of MRM Transitions for Prostaglandin Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Prostaglandin E2 (PGE2) | 351 | 271 | nih.gov |
| Prostaglandin D2 (PGD2) | 351 | 271 | nih.gov |
| Prostaglandin E2-d4 (PGE2-d4) | 355.2 | 275.5 | nih.gov |
| Prostaglandin D2-d4 (PGD2-d4) | 355 | 275 | nih.gov |
This table provides examples of precursor and product ion transitions used in MRM-based mass spectrometry for the quantification of prostaglandins and their deuterated internal standards. The specific transitions can vary depending on the instrumentation and analytical method.
Sample Preparation and Extraction Protocols for Lipid Mediator Analysis
The accurate analysis of lipid mediators like Prostaglandin D2 Ethanolamide (PGD2-EA) from complex biological samples necessitates robust and efficient sample preparation and extraction protocols. The primary goal is to isolate the analytes of interest from interfering substances such as proteins, salts, and other lipids, while maximizing recovery. This compound is typically introduced at the beginning of this process to serve as an internal standard, correcting for any loss of the native analyte during extraction and analysis. bertin-bioreagent.com
A common approach for extracting prostaglandins and related compounds from biological fluids and tissues is liquid-liquid extraction (LLE). For instance, in the analysis of culture medium, after the addition of internal standards like d4-PGD2, the sample is acidified, and the lipids are extracted using a mixture of hexane (B92381) and ethyl acetate. nih.govnih.gov This is followed by centrifugation to separate the organic layer containing the lipids from the aqueous layer. nih.gov
Solid-phase extraction (SPE) is another widely used technique that offers cleaner extracts compared to LLE. After the addition of an internal standard, such as PGB2-d4, and precipitation of proteins, the sample is acidified and loaded onto an SPE cartridge. nih.gov The cartridge is then washed with a series of solvents to remove impurities before the desired prostaglandins are eluted with a solvent like methyl formate. nih.gov One study detailed a three-step methodology involving SPE followed by LC-MS/MS analysis, which was validated for 65 different metabolites. researchgate.net
For tissue samples, such as brain or liver, the initial step involves homogenization on ice to prevent enzymatic degradation of the analytes. nih.gov To prevent the artificial formation of prostaglandins after tissue collection, methods like head-focused microwave irradiation are employed to denature enzymes. nih.gov Following homogenization, extraction can proceed using methods like a modified Bligh and Dyer technique or an acetone-based precipitation and extraction. nih.gov A one-step extraction protocol for brain tissue has been developed that significantly improves recovery to up to 95% and reduces analysis time. nih.govnih.gov
The choice of extraction protocol can significantly impact the recovery of the analyte. The table below summarizes different extraction protocols used for prostaglandins, where a deuterated standard like PGD2-EA-d4 would be integral.
Table 1: Comparison of Extraction Protocols for Prostaglandin Analysis
| Extraction Method | Biological Matrix | Key Steps | Reported Recovery | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction | Cell Culture Supernatant | Addition of internal standards (d4-PGE2, d4-PGD2), acidification, extraction with hexane/ethyl acetate, centrifugation. | Not specified | nih.gov |
| Solid-Phase Extraction | Plasma, Urine, Tissues | Addition of internal standard (PGB2-d4), protein precipitation, acidification, SPE cartridge conditioning, washing, and elution with methyl formate. | Not specified | nih.gov |
| Bligh and Dyer Extraction | Brain Tissue | Homogenization with chloroform (B151607)/methanol, addition of chloroform and saline to separate phases, collection of the chloroform phase. | Not specified | nih.gov |
| Acetone Extraction | Brain Tissue | Homogenization in acetone/saline, addition of internal standard (PGE2-d4), centrifugation, washing with hexane, acidification, and extraction with chloroform. | Not specified | nih.gov |
| One-Step UPLC-MS/MS Method | Brain Tissue | A rapid extraction protocol developed and validated for brain tissue analysis. | Up to 95% | nih.govnih.gov |
Method Validation and Quantification Parameters in Academic Research Studies
Method validation is a critical step to ensure that an analytical method is accurate, reliable, and reproducible for its intended purpose. For the quantification of PGD2-EA, where PGD2-EA-d4 is used as an internal standard, several key parameters are evaluated. These include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and stability. nih.gov
Linearity is established by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard (e.g., PGD2-EA-d4). nih.gov A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity is determined by the correlation coefficient (r²) of the regression line. nih.gov
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio of 3. nih.gov The limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10. nih.gov For a sensitive LC-MS/MS method for prostaglandins E2 and D2, the LOD was reported to be 20 pg/mL. nih.gov Another study reported LOD and LOQ values for a group of 65 metabolites ranging from 0.01 to 1765 ng/mL and 0.03 to 5884 ng/mL, respectively. researchgate.net
Precision and Accuracy are determined by analyzing replicate samples at different concentrations within the calibration range. Intra-day precision and accuracy are assessed on the same day, while inter-day assessments are performed on different days. A study quantifying PGD2 and PGE2 reported intra- and inter-assay precision and accuracy of <14.5% and 94.2-102.9%, respectively. nih.gov
Stability studies are conducted to evaluate the integrity of the analyte under various conditions, such as during sample storage and throughout the analytical process. nih.gov The use of deuterated internal standards like d4-PGD2 is crucial for accurate quantification, as they can account for any degradation of the target analyte. nih.gov
The quantification of PGD2-EA is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode. nih.gov This technique provides high selectivity and sensitivity. For instance, the precursor to product ion transition for PGE2-EA was m/z 396.3→378.15, and for its deuterated internal standard, PGE2-EA-d4, it was m/z 400.3→382.3. nih.gov
The following table summarizes key validation parameters from relevant research studies.
Table 2: Method Validation and Quantification Parameters in Prostaglandin Research
| Parameter | Description | Example Values/Details | Reference |
|---|---|---|---|
| Internal Standard | A deuterated analog of the analyte added at a known concentration to correct for variability. | PGD2-EA-d4 is intended for use as an internal standard for PGD2-EA quantification. | bertin-bioreagent.com |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Calculated by the least squares linear regression method of the peak-area ratio to the internal standard. | nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | 20 pg/mL for PGE2 and PGD2. 0.4 ng/mL for PGD2 and PGE2 in a mouse ear model. 0.01 to 1765 ng/mL for a panel of 65 metabolites. | nih.govresearchgate.netnih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | Determined by a signal-to-noise ratio of 10. 0.03 to 5884 ng/mL for a panel of 65 metabolites. | nih.govresearchgate.net |
| Precision & Accuracy | The closeness of repeated measurements and the closeness of the measured value to the true value. | Intra- and inter-assay precision and accuracy <14.5% and 94.2-102.9%, respectively. | nih.gov |
| Quantification Technique | The analytical instrument and method used for measurement. | LC-MS/MS with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. | nih.gov |
Future Research Directions and Unanswered Questions
Elucidation of Specific Receptor Targets and Direct Interaction Mechanisms for Prostaglandin (B15479496) D2 Ethanolamide
A primary unanswered question in the study of PGD2-EA is its direct molecular target. Unlike its parent prostaglandin, PGD2, which actively binds to DP1 and DP2 receptors, PGD2-EA has been found to be inactive against these and other recombinant prostanoid receptors. wikipedia.orgcaymanchem.comnih.gov This lack of affinity for canonical prostaglandin receptors suggests that PGD2-EA may operate through a novel, yet-to-be-identified receptor or that its biological effects are indirect.
Future research must prioritize the identification of specific binding partners for PGD2-EA. One prevailing hypothesis is that the observed effects of PGD2-EA are not from the compound itself but from its metabolic products. nih.gov Mass spectrometry analyses have revealed that PGD2-EA can dehydrate into various J-series prostaglandin ethanolamides, such as PGJ2-EA, Δ12PGJ2-EA, and 15-deoxy-Δ12,14-PGJ2-EA (15dPGJ2-EA). nih.gov A study on skin cancer cells demonstrated that the cytotoxic effects of PGD2-EA were independent of DP1, DP2, and PPARγ receptors, strongly suggesting that a metabolite like 15dPGJ2-EA is the active agent. nih.gov
Key research objectives should include:
Receptor Screening: Employing unbiased screening approaches, such as affinity chromatography and expression cloning, to identify novel receptors or binding proteins for PGD2-EA and its key metabolites.
Binding Assays: Conducting comprehensive radioligand binding studies with a wider range of known and orphan receptors to definitively rule out or confirm low-affinity interactions.
Structural Analysis: Determining the crystal structure of PGD2-EA and its metabolites in complex with any identified binding partners to understand the precise molecular interactions.
Comprehensive Mapping of Downstream Signaling Pathways and Intracellular Effectors
The intracellular signaling cascades initiated by PGD2-EA are only beginning to be characterized. Current findings link PGD2-EA to distinct cellular outcomes, primarily apoptosis in cancer cells and modulation of neuronal activity. bertin-bioreagent.comnih.gov In melanoma and non-melanoma skin cancer cells, PGD2-EA is reported to induce apoptosis by inhibiting the antioxidant activity of glutathione (B108866) and thioredoxin. nih.gov This leads to a buildup of oxidative stress, which in turn triggers endoplasmic reticulum (ER) stress and activates executioner caspases, including caspase-3 and caspase-7. nih.gov
Conversely, in the central nervous system, PGD2-EA has been shown to increase the frequency of miniature inhibitory postsynaptic currents in cultured hippocampal neurons, an effect that is notably opposite to that of its precursor, anandamide (B1667382). biomol.combertin-bioreagent.combiocat.combertin-bioreagent.com
To build a comprehensive map, future studies should focus on:
Proteomics and Phosphoproteomics: Using systems-level analyses to identify global changes in protein expression and phosphorylation in response to PGD2-EA treatment in various cell types.
Kinase and Phosphatase Profiling: Identifying the specific kinases and phosphatases that are activated or inhibited downstream of PGD2-EA exposure.
Second Messenger Analysis: Investigating the role of common second messengers, such as cyclic AMP (cAMP), calcium (Ca2+), and inositol (B14025) phosphates, in mediating the effects of PGD2-EA. nih.gov
Table 1: Known and Investigated Downstream Effects of Prostaglandin D2 Ethanolamide
| Cellular Context | Observed Effect | Mediators/Pathways Involved |
| Skin Cancer Cells | Induction of Apoptosis | Inhibition of glutathione and thioredoxin, increased oxidative stress, activation of ER stress, activation of caspase-3 and -7. nih.gov |
| Colorectal Carcinoma Cells | Induction of Apoptosis | Specific pathways not fully detailed but linked to COX-2 metabolism of anandamide. bertin-bioreagent.combiocat.comcaymanchem.com |
| Hippocampal Neurons | Increased frequency of miniature inhibitory postsynaptic currents | Mechanism is opposite to that of anandamide; specific ion channels or receptors are yet to be fully identified. biomol.combertin-bioreagent.combiocat.combertin-bioreagent.com |
Broader Exploration of Prostaglandin D2 Ethanolamide's Physiological and Pathophysiological Roles beyond Current in vitro and Animal Models
The physiological and pathophysiological relevance of PGD2-EA is an area ripe for exploration. Current knowledge is largely derived from in vitro cell culture experiments and limited animal models, which point towards roles in cancer biology and neuro-modulation. bertin-bioreagent.comnih.gov For instance, the ability of PGD2-EA to induce apoptosis in colorectal and skin cancer cells highlights its potential as a chemotherapeutic agent. biocat.comnih.gov
However, the broader implications of its endogenous production are unknown. Given that its parent molecule, PGD2, is a key mediator of allergic responses, inflammation, and sleep regulation, it is plausible that PGD2-EA has unappreciated roles in these processes. wikipedia.orgnih.goviiam.org Research on other prostaglandin ethanolamides, such as PGE-ethanolamide, has shown they can reduce cytokine-evoked damage in human colitis models, suggesting a potential anti-inflammatory function for this class of lipids. nih.govnih.gov
Future research should aim to:
Develop Advanced Animal Models: Create and utilize knockout or transgenic animal models where the synthesis of PGD2-EA is specifically enhanced or ablated to study its systemic effects.
Investigate Inflammatory and Allergic Diseases: Measure endogenous levels of PGD2-EA in patients with conditions like asthma, allergic rhinitis, and inflammatory bowel disease to search for correlations with disease activity.
Explore Neurological and Sleep Disorders: Given its activity in hippocampal neurons, investigate the role of PGD2-EA in synaptic plasticity, memory formation, and sleep-wake cycles.
Development of Novel Research Tools and Analytical Approaches for Endogenous Quantification
A significant barrier to understanding the function of PGD2-EA is the difficulty in accurately measuring its typically low endogenous concentrations in biological tissues and fluids. The development of robust and sensitive analytical methods is paramount. Currently, the gold standard for quantification involves mass spectrometry-based techniques. bertin-bioreagent.comebi.ac.uk
Prostaglandin D2 Ethanolamide-d4 is an indispensable tool for this purpose. bertin-bioreagent.com As a deuterated isotopologue of the native compound, it serves as the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). bertin-bioreagent.com Its use allows for the correction of sample loss during extraction and accounts for variations in ionization efficiency, leading to highly accurate quantification.
Despite these advances, there is a need for further innovation:
Enhanced Sensitivity: Developing next-generation mass spectrometry methods (e.g., LC-MS/MS) with lower limits of detection to reliably measure PGD2-EA in small sample volumes, such as microdialysates or biopsies. ebi.ac.uk
High-Throughput Assays: Creating antibody-based assays (e.g., ELISA) or biosensors for rapid and high-throughput screening of PGD2-EA levels, which could be valuable in clinical settings.
Imaging Techniques: Developing mass spectrometry imaging or specific fluorescent probes to visualize the spatial distribution of PGD2-EA within tissues, providing insights into its localized production and sites of action.
Table 2: Analytical Methods for Prostaglandin D2 Ethanolamide Research
| Technique | Application | Role of this compound |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gold standard for accurate quantification of PGD2-EA in complex biological matrices (e.g., plasma, tissue homogenates). bertin-bioreagent.comebi.ac.uk | Used as an internal standard to ensure precision and accuracy. bertin-bioreagent.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative method for quantification, often requiring derivatization of the analyte. bertin-bioreagent.com | Used as an internal standard for accurate measurement. bertin-bioreagent.com |
Understanding the Dynamic Cross-Talk with Other Lipid Signaling Systems and Endocannabinoids
PGD2-EA does not exist in a vacuum; it is part of a complex and interconnected network of lipid signaling molecules. Its very synthesis represents a critical node of cross-talk between the endocannabinoid and prostanoid pathways. nih.gov The endocannabinoid anandamide, known for its role in neurotransmission, pain, and mood, can be shunted away from its primary inactivation pathway (hydrolysis by FAAH) and towards metabolism by COX-2, resulting in the formation of prostaglandin ethanolamides. bertin-bioreagent.combertin-bioreagent.comcaymanchem.com
This metabolic switch is of profound functional significance. For example, in hippocampal neurons, anandamide typically suppresses neurotransmitter release, whereas its metabolite, PGD2-EA, has the opposite effect, increasing inhibitory currents. biomol.combiocat.comnih.gov This suggests that the local activity of COX-2 can act as a molecular switch, changing the direction of synaptic modulation from one state to another.
Future research in this area should focus on:
Mapping Metabolic Flux: Quantifying the flux of anandamide through the COX-2 versus FAAH pathways under different physiological and pathological conditions (e.g., inflammation, neurodegeneration).
Functional Consequences of the Switch: Investigating how this metabolic cross-talk impacts complex biological processes like synaptic plasticity, immune cell activation, and inflammatory resolution.
Interactions with Other Lipid Mediators: Exploring how PGD2-EA signaling is modulated by or influences other lipid families, such as leukotrienes, lipoxins, and specialized pro-resolving mediators.
By addressing these unanswered questions, the scientific community can move closer to a complete understanding of Prostaglandin D2 Ethanolamide's role in health and disease, potentially unlocking new therapeutic avenues for a range of conditions.
Q & A
Q. What is the chemical structure of Prostaglandin D2 Ethanolamide-d4 (PGD2-EA-d4), and where are the deuterium atoms incorporated?
PGD2-EA-d4 is a deuterated analog of PGD2 ethanolamide, where four hydrogen atoms are replaced with deuterium. The ethanolamide moiety typically incorporates deuterium at specific positions (e.g., the ethanolamine side chain) to enhance stability and traceability in metabolic studies. Structural confirmation is achieved via mass spectrometry (MS) and nuclear magnetic resonance (NMR), with deuterium placement verified by isotopic patterns in MS fragmentation .
Q. How is PGD2-EA-d4 synthesized, and what enzymatic pathways are involved?
PGD2-EA-d4 is synthesized through enzymatic oxygenation of deuterated arachidonic acid precursors via cyclooxygenase-2 (COX-2). Anandamide-d4, a deuterated endocannabinoid, serves as a substrate for COX-2, leading to the formation of prostaglandin ethanolamide derivatives. The reaction is optimized using recombinant COX-2 enzymes in vitro, followed by purification via reverse-phase HPLC .
Q. What analytical methods are recommended for quantifying PGD2-EA-d4 in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterium labeling improves detection specificity by distinguishing endogenous PGD2-EA from its deuterated analog. Sample preparation involves solid-phase extraction (SPE) to isolate prostaglandins from complex matrices like plasma or tissue homogenates. Calibration curves using stable isotope-labeled internal standards (e.g., PGE2-d4) ensure quantification accuracy .
Advanced Research Questions
Q. How can researchers design experiments to track PGD2-EA-d4 metabolism in vivo?
- Isotopic Tracer Studies : Administer PGD2-EA-d4 intravenously or via controlled infusion, then collect timed biological samples (blood, urine, tissues).
- Metabolite Profiling : Use high-resolution MS to identify deuterium-retaining metabolites, such as 15-deoxy-Δ12,14-PGJ2 ethanolamide-d4, to map degradation pathways.
- Enzyme Inhibition : Co-administer COX-2 inhibitors (e.g., celecoxib) or FAAH (fatty acid amide hydrolase) inhibitors to assess enzymatic contributions to metabolism .
Q. What experimental strategies resolve contradictions in PGD2-EA-d4 receptor binding data?
Discrepancies in receptor affinity (e.g., DP1 vs. DP2 receptors) may arise from assay conditions. To address this:
- Binding Assays : Compare radiolabeled (³H-PGD2-EA) and deuterated analogs in competitive binding assays.
- Cell-Based Systems : Use CRISPR-engineered receptor knockout models to isolate specific interactions.
- Structural Modeling : Perform molecular docking simulations to predict deuterium effects on ligand-receptor binding .
Q. How does deuterium labeling impact the pharmacokinetics of PGD2-EA-d4 compared to the native compound?
Deuterium slows metabolic clearance via the kinetic isotope effect (KIE), extending half-life. For example:
- In rodent studies, PGD2-EA-d4 showed a 1.5-fold increase in plasma half-life compared to non-deuterated PGD2-EA.
- Caution : Deuterium may alter enzyme-substrate interactions; validate findings with complementary methods like microsomal stability assays .
Q. What are the best practices for handling solubility challenges in PGD2-EA-d4 cell-based assays?
- Solubilization : Use DMSO/PEG-300/saline mixtures (e.g., 10% DMSO + 40% PEG-300) to maintain compound stability.
- Controls : Include vehicle controls to rule out solvent effects on cell viability.
- Concentration Optimization : Perform dose-response curves with LC-MS verification of intracellular concentrations .
Methodological Considerations
Q. How should researchers validate the specificity of antibodies used in PGD2-EA-d4 immunoassays?
- Cross-Reactivity Testing : Screen against structurally similar prostaglandins (e.g., PGE2-EA, PGF2α-EA) using ELISA or Western blot.
- Blocking Experiments : Pre-absorb antibodies with excess non-deuterated PGD2-EA to confirm signal suppression.
- Orthogonal Validation : Correlate immunoassay results with LC-MS data from the same samples .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of PGD2-EA-d4 in complex systems?
- Nonlinear Regression : Fit data to sigmoidal dose-response models (e.g., Hill equation) to calculate EC50/IC50.
- Multivariate Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) for studies involving multiple treatment groups.
- Power Analysis : Predefine sample sizes based on pilot studies to ensure adequate statistical power .
Data Interpretation and Troubleshooting
Q. How can researchers differentiate COX-2-mediated PGD2-EA-d4 synthesis from non-enzymatic degradation products?
- Enzyme Inhibition : Treat samples with COX-2-selective inhibitors (e.g., NS-398) and quantify residual PGD2-EA-d4.
- Isotope Tracing : Use ¹⁸O-labeled oxygen to confirm enzymatic incorporation into the prostaglandin backbone.
- Non-Enzymatic Controls : Incubate deuterated substrates in enzyme-free buffers at physiological pH/temperature to assess background degradation .
Q. What are common pitfalls in interpreting PGD2-EA-d4’s role in inflammatory pathways?
- Off-Target Effects : PGD2-EA-d4 may interact with non-prostaglandin receptors (e.g., TRPV1). Use receptor antagonists (e.g., capsaizin) to isolate signaling pathways.
- Species Variability : Validate findings across multiple models (e.g., human primary cells vs. murine macrophages) due to interspecies differences in receptor expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
